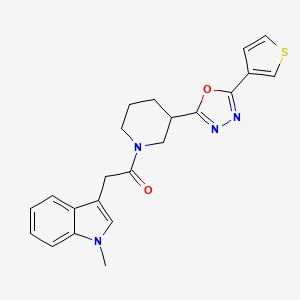

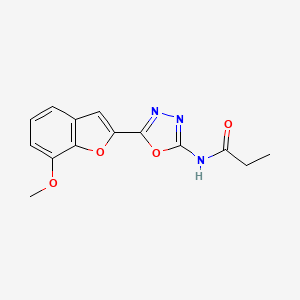

![molecular formula C20H15ClF3N3OS B2356099 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide CAS No. 338412-92-3](/img/structure/B2356099.png)

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

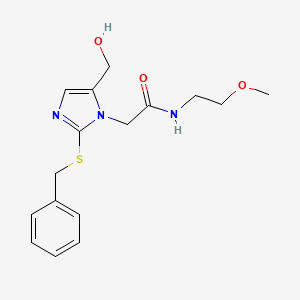

“2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring in this compound is substituted with a chloro group, a trifluoromethyl group, and a sulfanyl group linked to a phenethyl nicotinamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position . Attached to the pyridine ring via a sulfanyl group is a phenethyl nicotinamide .

Aplicaciones Científicas De Investigación

Chemistry and Synthesis

2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of highly efficient herbicides like trifloxysulfuron, can be synthesized from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis. The optimized reaction conditions have led to an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).

Interaction and Structural Characterization

The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was investigated, leading to the formation of the n–σ* complex of 5-trifluoromethyl-pyridine-2-thione with molecular iodine. The crystal structure of the new salt bis(5-trifluoromethyl-pyridine-2-ylthio)iodonium triiodide was determined by X-ray diffraction, revealing a distinct arrangement of cationic and anionic moieties, interlinked through hydrogen bonds and short intermolecular contacts (Chernov'yants et al., 2011).

Insecticide Efficacy and Mode of Action

Sulfoxaflor and the sulfoximine insecticides, such as N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ(4)-sulfanylidene] cyanamide, have been recognized for their high efficacy against a wide range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. Sulfoxaflor functions as an agonist at insect nicotinic acetylcholine receptors (nAChRs) and exhibits distinct structure-activity relationships and modes of action compared to other nAChR agonists like neonicotinoids. This unique property contributes to its effectiveness against resistant insect pests (Sparks et al., 2013).

Novel Bioactive Scaffold in Insecticidal Activity

The sulfoximine functional group, a novel bioactive scaffold, was investigated leading to the discovery of sulfoxaflor, which exhibits broad-spectrum efficacy against many sap-feeding insect pests. The lack of cross-resistance observed between sulfoxaflor and neonicotinoids, along with the unique structure of the sulfoximines compared to neonicotinoids, reflects the distinctive properties of this class of insect control agents (Zhu et al., 2011).

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3OS/c21-16-11-14(20(22,23)24)12-27-19(16)29-18-15(7-4-9-26-18)17(28)25-10-8-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGWTRTYNXCVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenethylnicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

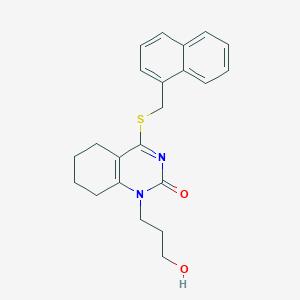

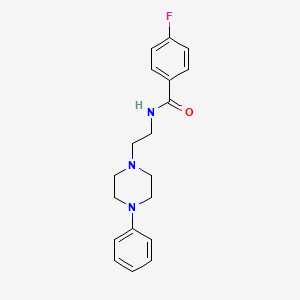

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2356021.png)

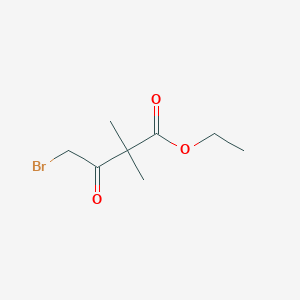

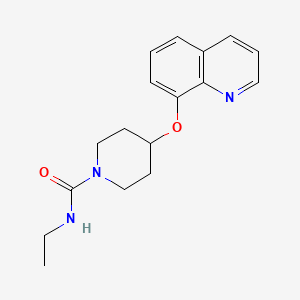

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

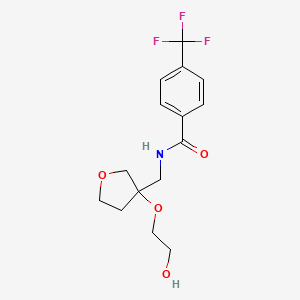

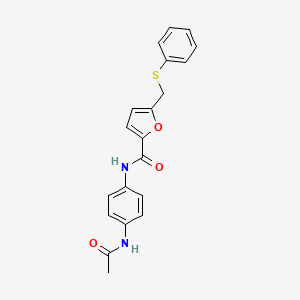

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356029.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanesulfonyl chloride](/img/structure/B2356033.png)